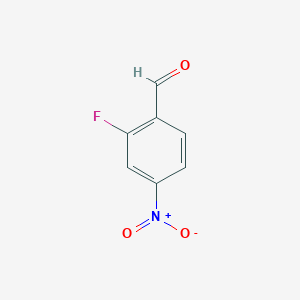

2-Fluoro-4-nitrobenzaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluoro-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCMKFOFVGHQNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404287 | |

| Record name | 2-fluoro-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157701-72-9 | |

| Record name | 2-fluoro-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Fluoro 4 Nitrobenzaldehyde and Its Analogs

Regioselective Synthesis Strategies for 2-Fluoro-4-nitrobenzaldehyde

The precise control of substituent placement on the aromatic ring is crucial for the synthesis of this compound. Two primary strategies, directed nitration and halogenation followed by functionalization, are employed to achieve the desired regioselectivity.

Directed Nitration Approaches for Fluoro-substituted Benzaldehydes

The nitration of a substituted benzene (B151609) ring is governed by the electronic and steric effects of the existing substituents. In the case of 2-fluorobenzaldehyde (B47322), the fluorine atom and the formyl group exert competing directing effects. The fluorine atom, being an ortho, para-director, activates these positions for electrophilic attack through a resonance effect, while the formyl group is a meta-director and deactivates the ring.

The fluorine atom's directing effect is a balance between its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M). google.com While the inductive effect deactivates the entire ring, the resonance effect increases electron density at the ortho and para positions. nih.gov The formyl group, being strongly deactivating, directs incoming electrophiles to the meta position.

In the nitration of 2-fluorobenzaldehyde, the para-directing effect of the fluorine atom is dominant, leading to the formation of the 4-nitro isomer as the major product. The ortho position to the fluorine is sterically hindered by the adjacent formyl group and inductively deactivated, making the para position more favorable for nitration. google.com

A reported method for the synthesis of the isomeric 2-fluoro-5-nitrobenzaldehyde (B1301997) involves the nitration of 2-fluorobenzaldehyde with fuming nitric acid in the presence of a catalyst. This reaction highlights the possibility of achieving high yields and regioselectivity under controlled conditions. guidechem.com While this example produces a different isomer, the principles of directing effects remain the same.

| Reactant | Reagents | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 2-Fluorobenzaldehyde | Fuming Nitric Acid | Ammonium (B1175870) Nitrate | Acetic Acid | 45 °C | 1.5 h | 96.3% |

Halogenation and Subsequent Functionalization Pathways

An alternative regioselective route to fluoro-nitro-benzaldehydes involves the halogen exchange reaction, commonly known as the Halex process. google.com This method is particularly useful for introducing a fluorine atom into an aromatic ring that already contains a nitro group and another halogen, typically chlorine. The process involves heating the chloro-nitroaromatic compound with an anhydrous alkali metal fluoride (B91410), such as potassium fluoride (KF), in a polar aprotic solvent. durham.ac.uk

This approach is advantageous as it allows for the synthesis of specific isomers that may be difficult to obtain through direct nitration. For the synthesis of this compound, the starting material would be 2-chloro-4-nitrobenzaldehyde. The nitro group, being strongly electron-withdrawing, activates the positions ortho and para to it for nucleophilic aromatic substitution, facilitating the displacement of the chlorine atom by fluoride. google.com

A patent describes the synthesis of various fluoro-nitro-benzaldehydes using this halogen exchange methodology. The reaction conditions and yields for the preparation of related isomers are summarized in the table below, demonstrating the efficacy of this pathway. durham.ac.uk

| Starting Material | Reagent | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|---|

| 4-Chloro-3-nitrobenzaldehyde | Potassium Fluoride | Dimethylformamide | 160 °C | 1 h | 4-Fluoro-3-nitrobenzaldehyde (B1361154) | 88% |

| 2-Chloro-5-nitrobenzaldehyde | Potassium Fluoride | Dimethylformamide | 100 °C | 12 h | 2-Fluoro-5-nitrobenzaldehyde | 94.8% |

Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of this compound Derivatives

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings. The presence of the strongly electron-withdrawing nitro group in this compound activates the aromatic ring towards nucleophilic attack, making the fluorine atom a good leaving group.

Investigation of Leaving Group Effects and Nucleophile Reactivity

In SNAr reactions, the nature of the leaving group and the nucleophile significantly influences the reaction rate and outcome. For halogen leaving groups, the order of reactivity is typically F > Cl > Br > I, which is the reverse of the trend observed in aliphatic nucleophilic substitution (SN2) reactions. This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex), and the high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect. koreascience.kr

The reactivity of the nucleophile also plays a crucial role. Stronger nucleophiles react faster. For instance, in the reaction of 4-fluoro-3-nitrobenzaldehyde with sodium isobutoxide, the alkoxide acts as a potent nucleophile, readily displacing the fluoride. reddit.com However, the high basicity of some nucleophiles can lead to side reactions, especially with substrates containing other sensitive functional groups like the aldehyde in this compound. reddit.com

Catalytic Enhancements in SNAr Reactions

To improve the efficiency and scope of SNAr reactions, various catalytic methods have been developed. These catalysts can enhance the reaction rate, allow for the use of less reactive nucleophiles, or enable reactions on less activated aromatic systems.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysts, such as quaternary ammonium salts, facilitate the transfer of an anionic nucleophile from an aqueous or solid phase to the organic phase containing the aromatic substrate. google.com This increases the concentration of the nucleophile in the organic phase and enhances its reactivity by reducing solvation, thereby accelerating the SNAr reaction. aidic.it Chiral phase-transfer catalysts have also been employed to achieve asymmetric SNAr reactions. nii.ac.jp

Organic Superbases: Recent studies have shown that organic superbases, such as t-Bu-P4, can efficiently catalyze concerted SNAr reactions of aryl fluorides. nih.gov These catalysts operate through a dual activation mechanism, activating both the aryl fluoride and the anionic nucleophile. This method exhibits excellent functional group tolerance and allows for the use of a diverse range of nucleophiles. nih.gov

| Aryl Fluoride | Nucleophile | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 4-Fluoronitrobenzene | N-Methylaniline | t-Bu-P4 | Toluene (B28343) | 100 °C | 88% |

Flow Chemistry Applications in the Synthesis of this compound and Related Compounds

Flow chemistry, utilizing microreactors and continuous flow systems, offers significant advantages for the synthesis of nitroaromatic compounds, including enhanced safety, improved heat and mass transfer, and precise control over reaction parameters. researchgate.net Nitration reactions are often highly exothermic, and the small dimensions of microreactors allow for efficient heat dissipation, preventing the formation of hotspots and reducing the risk of runaway reactions. researchgate.net

The continuous nature of flow synthesis allows for the rapid optimization of reaction conditions, such as temperature, residence time, and stoichiometry, leading to higher yields and selectivities. soton.ac.uk For instance, the nitration of p-difluorobenzene has been successfully performed in a continuous microreactor with a high product yield achieved in a very short reaction time. soton.ac.uk

While a specific flow synthesis of this compound is not extensively documented, the principles and benefits of this technology are directly applicable. A continuous flow process would involve pumping streams of the fluoro-substituted benzaldehyde (B42025) and the nitrating agent through a microreactor under controlled temperature, leading to a safer and more efficient synthesis. nih.gov

| Substrate | Nitrating Agent | Reactor Type | Residence Time | Temperature | Yield |

|---|---|---|---|---|---|

| p-Difluorobenzene | Fuming Nitric Acid | Microreactor | 2 min | Not specified | 98% |

Green Chemistry Approaches in this compound Synthetic Design

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for important chemical intermediates like this compound. These approaches aim to mitigate the environmental impact of traditional methods, which often rely on harsh reagents, hazardous solvents, and energy-intensive conditions. Green chemistry principles are being applied to the synthesis of this compound and its analogs by focusing on solvent-free reactions, the use of solid acid catalysts, and innovative energy sources to improve efficiency and reduce waste.

One of the primary targets for green innovation in the synthesis of nitroaromatic compounds is the nitration step. Traditional nitration of aromatic compounds typically involves the use of a hazardous mixture of concentrated nitric acid and sulfuric acid, which generates significant amounts of acidic waste. researchgate.net To address this, researchers are exploring catalyst-free nitration protocols. These methods leverage the auto-ionization of nitric acid, particularly in an aqueous phase, to generate the necessary nitronium ion for the reaction, thereby eliminating the need for a strong co-acid like sulfuric acid. nih.govfrontiersin.org This approach not only simplifies the reaction setup but also significantly reduces the production of hazardous waste. researchgate.net

Furthermore, the principles of green chemistry are being applied to the entire synthetic pathway of related compounds. For example, a patented method for the preparation of 2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772) highlights a process that avoids the use of any solvent. google.com The chlorination step in this synthesis is carried out under the irradiation of an ultraviolet lamp, which eliminates the need for chemical radical initiators. google.com This solvent-free approach, coupled with the avoidance of high-temperature distillation, enhances the safety and environmental profile of the synthesis. google.com

The use of alternative energy sources, such as ultrasound, is also being investigated to enhance the efficiency of nitration reactions. Sonication can improve mass transfer in multiphase systems, which is particularly relevant for the nitration of non-polar aromatic compounds in an aqueous nitric acid solution. nih.gov This technique can lead to faster reaction rates and potentially milder reaction conditions, contributing to a more energy-efficient process. nih.gov

Below is a comparative overview of traditional versus potential green synthetic approaches for the nitration step in the synthesis of fluoronitrobenzaldehydes.

Table 1: Comparison of Nitration Methodologies

| Feature | Traditional Mixed-Acid Nitration | Green Chemistry Approaches |

| Nitrating System | Concentrated HNO₃ / H₂SO₄ | Aqueous HNO₃ (catalyst-free), NO₂ with solid acid catalyst |

| Catalyst | H₂SO₄ (homogeneous) | None, or heterogeneous solid acids (e.g., sulfated zirconia, activated clay) |

| Solvent | Often requires organic solvents | Aqueous phase or solvent-free conditions |

| Waste Generation | High volume of acidic wastewater | Reduced acidic waste, recyclable catalysts |

| Energy Input | Can require heating | Can be performed at room temperature; alternative energy sources like ultrasound may be used |

| Safety Concerns | Use of highly corrosive acids, potential for runaway reactions | Milder conditions, elimination of hazardous reagents |

Detailed research findings on green synthetic methods for analogous compounds provide a strong basis for the development of a sustainable synthesis of this compound. The data in the following table summarizes key findings from studies on greener nitration techniques.

Table 2: Research Findings on Greener Nitration Approaches

| Study Focus | Key Findings | Potential Application for this compound | Reference |

| Catalyst-Free Nitration | Effective nitration of various aromatics using aqueous 15.8 M HNO₃ without a co-acid, improving selectivity and reducing environmental impact. | Direct nitration of 2-fluorobenzaldehyde using only aqueous nitric acid, eliminating sulfuric acid waste. | nih.govfrontiersin.org |

| Solid Acid Catalysis | Sulfuric acid-activated bentonite (B74815) used as a solid acid catalyst for nitrobenzene (B124822) synthesis in a microwave reactor, demonstrating reusability. | Use of a recyclable solid acid catalyst for the nitration step, simplifying product purification and minimizing waste. | researchgate.net |

| Solvent-Free Synthesis | Preparation of 2-chloro-4-fluoro-5-nitrobenzaldehyde without solvents, using UV light for chlorination, enhancing safety and environmental friendliness. | A completely solvent-free synthetic route could be designed, particularly if starting from a pre-fluorinated toluene derivative. | google.com |

| Ultrasonic-Assisted Synthesis | Ultrasound was found to be an effective activation method for the nitration of aromatics in a two-phase system (aqueous HNO₃ and non-polar hydrocarbon). | Employing sonication to potentially lower the reaction temperature and time required for the nitration of 2-fluorobenzaldehyde. | nih.gov |

By integrating these green chemistry principles—such as the elimination of hazardous reagents and solvents, the use of recyclable catalysts, and the application of alternative energy sources—the synthetic design for this compound can be made significantly more sustainable and environmentally benign.

Elucidation of Reactivity and Reaction Mechanisms of 2 Fluoro 4 Nitrobenzaldehyde

Nucleophilic Reactivity at the Carbonyl Center of 2-Fluoro-4-nitrobenzaldehyde

The carbonyl group in this compound is a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is significantly influenced by the electron-withdrawing effects of the nitro and fluoro groups on the aromatic ring.

Advanced Studies on Aldol Condensation Mechanisms

The aldol condensation is a cornerstone of carbon-carbon bond formation. magritek.comsigmaaldrich.com In the case of this compound, which lacks α-hydrogens, it can only act as the electrophilic partner in a crossed or mixed aldol condensation. libretexts.org The reaction is typically carried out under basic conditions, where a ketone or another enolizable aldehyde is deprotonated to form an enolate. magritek.com This enolate then attacks the carbonyl carbon of this compound.

The general mechanism, as applied to a reaction with acetone, proceeds as follows:

Enolate Formation: A base abstracts an α-hydrogen from acetone to form an enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound, forming a β-hydroxy carbonyl compound. magritek.com

Dehydration: This intermediate can then undergo dehydration, often facilitated by heat, to yield an α,β-unsaturated carbonyl compound, a process that is thermodynamically driven by the formation of a conjugated system. libretexts.org

Studies on similar nitrobenzaldehydes, such as 4-nitrobenzaldehyde, have shown that the reaction can be catalyzed by amines, proceeding through an enamine mechanism. researchgate.net The reaction environment, including the choice of solvent and catalyst, plays a crucial role in the reaction's efficiency and product distribution. researchgate.net

Knoevenagel Condensation Pathways and Stereochemical Control

The Knoevenagel condensation is a modification of the aldol reaction where the nucleophile is a compound with an active methylene (B1212753) group, flanked by two electron-withdrawing groups. sigmaaldrich.com For this compound, this reaction provides an efficient route to synthesize various derivatives. The reaction is typically catalyzed by a weak base, such as an amine.

A plausible reaction pathway involves the following steps:

Carbanion Formation: The basic catalyst deprotonates the active methylene compound.

Nucleophilic Addition: The resulting carbanion adds to the carbonyl group of this compound.

Dehydration: A subsequent dehydration step, which is usually spontaneous, leads to the final product. sigmaaldrich.com

Research on the mechanochemical Knoevenagel condensation of fluorinated benzaldehydes with malononitrile has demonstrated that these reactions can proceed efficiently even in the absence of a solvent and catalyst. researchgate.net In such reactions, stereochemical control can be a significant factor. For instance, the use of biocatalysts like porcine pancreas lipase (PPL) in the Knoevenagel condensation of various aromatic aldehydes has been shown to yield high selectivity towards the E-isomer. researchgate.net

A proposed mechanism for the three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines suggests that the Knoevenagel condensation occurs first, followed by a nucleophilic aromatic substitution of the fluorine atom. mdpi.com This is attributed to the increased reactivity of the Knoevenagel product towards nucleophilic aromatic substitution due to the strong electron-withdrawing nature of the newly formed group. mdpi.com

Table 1: Comparison of Condensation Reactions

| Feature | Aldol Condensation | Knoevenagel Condensation |

|---|---|---|

| Nucleophile | Enolate from an aldehyde or ketone | Active methylene compound |

| Typical Catalyst | Strong base (e.g., NaOH, KOH) | Weak base (e.g., amines) |

| Intermediate | β-hydroxy carbonyl | β-hydroxy compound |

| Driving Force for Dehydration | Formation of a conjugated system | Formation of a highly conjugated system |

Hemiaminal Formation and Stability Studies

Hemiaminals are intermediates formed from the reaction of a carbonyl compound with a primary or secondary amine. nih.gov While typically unstable, hemiaminals derived from nitrobenzaldehydes can exhibit enhanced stability. nih.govmdpi.com The reaction of this compound with an amine would proceed through the nucleophilic attack of the amine's nitrogen on the carbonyl carbon.

Studies on the condensation of 2-nitrobenzaldehyde (B1664092) with 4-amino-3,5-dimethyl-1,2,4-triazole have shown that the stability of the resulting hemiaminal is influenced by the solvent, with higher yields observed in apolar aprotic solvents. mdpi.com The presence of electron-withdrawing groups, such as the nitro group, on the phenyl ring contributes to the molecular stability of these intermediates. nih.gov The stability of these hemiaminals can be time-dependent in solution, with some decomposing back to their substrates over time. mdpi.com

Transformations Involving the Nitro Group of this compound

The nitro group is a versatile functional group that can undergo various transformations, significantly impacting the molecule's properties and reactivity.

Selective Reduction to Amino Derivatives and Mechanistic Investigations

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. researchgate.net This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) or using metals in acidic conditions (e.g., Fe, Sn, or Zn with HCl). commonorganicchemistry.commasterorganicchemistry.comwikipedia.org

The mechanism of nitro group reduction is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamino species. nih.gov The choice of reducing agent is crucial for selectivity, especially in a molecule like this compound, which also contains a reducible aldehyde group. Mild reducing agents are often employed to selectively reduce the nitro group while preserving the aldehyde functionality. For instance, reagents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media are known for their chemoselectivity in reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Selectivity |

|---|---|---|

| H₂/Pd/C | Catalytic hydrogenation | Can also reduce aldehydes and other functional groups |

| Fe/HCl | Acidic | Generally selective for the nitro group |

| SnCl₂ | Acidic or neutral | Mild and often selective for the nitro group |

| Zn/AcOH | Acidic | Mild and can be selective for the nitro group |

Impact on Aromatic Ring Activation for Electrophilic and Nucleophilic Processes

The substituents on the aromatic ring of this compound have a profound effect on its reactivity in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The nitro and aldehyde groups are strong deactivating groups due to their electron-withdrawing nature through both inductive and resonance effects. libretexts.org The fluorine atom is also deactivating due to its high electronegativity (an inductive effect), although it can act as a weak π-donor through resonance. libretexts.orgmasterorganicchemistry.com The combined effect of these three deactivating groups makes the aromatic ring of this compound highly electron-deficient and thus, significantly less reactive towards electrophilic aromatic substitution compared to benzene (B151609). libretexts.org

Nucleophilic Aromatic Substitution: Conversely, the strong electron-withdrawing properties of the nitro and aldehyde groups make the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNA). These groups activate the ring towards attack by nucleophiles, particularly at the positions ortho and para to them. mdpi.com The fluorine atom, being a good leaving group, is positioned ortho to the aldehyde and meta to the nitro group. The strong activation provided by the para-nitro group facilitates the displacement of the fluorine atom by a nucleophile. nih.gov The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.

The presence of multiple activating groups can lead to sequential nucleophilic aromatic substitution reactions. nih.gov In the case of this compound, after the displacement of the fluorine atom, the resulting product could potentially undergo further nucleophilic attack, depending on the reaction conditions and the nature of the nucleophile.

Nitrene Insertion Mechanisms with Related Azide Precursors

While specific studies on nitrene insertion reactions originating directly from this compound were not found, the principles of nitrene chemistry can be extrapolated from related azide precursors. Azides are well-established precursors for the generation of highly reactive nitrene intermediates, which can undergo various insertion and addition reactions. The formation of nitrenes from azides can be induced either thermally or photochemically, leading to the extrusion of dinitrogen gas and the generation of the electron-deficient nitrene species.

The general mechanism for nitrene generation from an azide precursor involves the following steps:

Activation : The azide is activated, typically through heat or light.

Dinitrogen Extrusion : The activated azide loses a molecule of dinitrogen gas (N₂).

Nitrene Formation : A highly reactive nitrene intermediate is formed.

Once formed, the nitrene can participate in several types of reactions, including:

C-H Insertion : The nitrene can insert into carbon-hydrogen bonds, forming a new C-N bond.

Addition to Alkenes : Nitrenes can add to carbon-carbon double bonds to form aziridines.

Cyclization : Intramolecular C-H insertion or other cyclization pathways can lead to the formation of heterocyclic compounds.

The versatility of nitrene-transfer reactions makes them a powerful tool in organic synthesis for the direct incorporation of nitrogen atoms into organic molecules. The development of metal-catalyzed nitrene-transfer reactions has further expanded the scope of these transformations, offering improved control over reactivity and selectivity.

Aromatic Ring Functionalization and Substitution of this compound

The aromatic ring of this compound is susceptible to functionalization and substitution reactions, with the regiochemical outcome and reaction rate being significantly influenced by the existing substituents.

Regioselectivity in Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions, the fluorine, nitro, and aldehyde groups on the benzene ring of this compound exert directing effects that determine the position of incoming electrophiles. These effects are a combination of inductive and resonance effects.

Fluorine : As a halogen, fluorine is an ortho-, para-directing deactivator. It withdraws electron density inductively, making the ring less reactive than benzene. However, it can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.

Nitro Group : The nitro group is a strong deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, significantly reducing the ring's nucleophilicity.

Aldehyde Group : The aldehyde group is also a deactivating, meta-directing group due to its electron-withdrawing nature.

Given the positions of the substituents in this compound, the directing effects can be summarized as follows:

| Substituent | Position | Directing Effect |

| Fluorine | 2 | Ortho, Para |

| Nitro | 4 | Meta |

| Aldehyde | 1 | Meta |

The interplay of these directing effects will determine the regioselectivity of EAS reactions. The strong deactivating nature of the nitro and aldehyde groups will generally make the ring less reactive towards electrophiles.

Influence of Substituents on Reaction Kinetics in Aromatic Substitution

The rate of aromatic substitution reactions is heavily dependent on the nature of the substituents present on the aromatic ring. Electron-donating groups activate the ring, increasing the reaction rate, while electron-withdrawing groups deactivate the ring, slowing down the reaction. youtube.com

In the case of this compound, all three substituents are electron-withdrawing to varying degrees, leading to a deactivated aromatic ring.

Inductive Effect : The fluorine atom exerts a strong inductive electron-withdrawing effect. The nitro and aldehyde groups also withdraw electrons inductively.

Resonance Effect : The nitro and aldehyde groups withdraw electron density via resonance, further deactivating the ring. The fluorine atom, while inductively withdrawing, can donate electron density through resonance, but this effect is generally weaker than its inductive effect.

The cumulative effect of these substituents is a significant deactivation of the aromatic ring, making electrophilic aromatic substitution reactions slower compared to benzene. Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group on the ring. The fluorine atom, being a good leaving group, can be displaced by nucleophiles, particularly when activated by the electron-withdrawing nitro group in the para position. researchgate.net

Exploration of Other Reactive Pathways of this compound

Beyond aromatic substitution, the aldehyde and nitro functionalities of this compound open up various other reactive pathways.

Oxidation Reactions of the Aldehyde Moiety

The aldehyde group (-CHO) is readily oxidized to a carboxylic acid group (-COOH). This transformation can be achieved using a variety of oxidizing agents. For instance, benzaldehydes can be converted to phenols through Baeyer-Villiger oxidation using peracids. umich.edu Strong oxidizing agents can oxidize toluene (B28343) and its derivatives to benzoic acids. ncert.nic.in The presence of other functional groups on the ring can influence the reaction conditions required for the selective oxidation of the aldehyde.

Cyclization Reactions and Heterocycle Formation

This compound can serve as a precursor for the synthesis of various heterocyclic compounds. The aldehyde functionality can participate in condensation reactions with nucleophiles, leading to the formation of new rings. For example, condensation of o-fluorobenzaldehydes with amidines can yield quinazoline derivatives. researchgate.net

Derivatization and Functionalization Strategies of 2 Fluoro 4 Nitrobenzaldehyde

Synthesis and Spectroscopic Characterization of Schiff Bases Derived from 2-Fluoro-4-nitrobenzaldehyde

The most common derivatization of this compound involves the condensation reaction of its aldehyde group with primary amines to form Schiff bases, also known as imines. This reaction typically proceeds by refluxing equimolar amounts of the aldehyde and a primary amine in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. nih.gov The resulting Schiff bases are characterized by the presence of the azomethine (-CH=N-) functional group.

The formation of these compounds can be readily confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy : The most telling evidence for Schiff base formation is the appearance of a characteristic absorption band for the C=N (azomethine) stretch, typically found in the 1600-1650 cm⁻¹ region. nih.gov This is accompanied by the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR spectra, the formation of the azomethine group is confirmed by a singlet peak for the imine proton (-CH=N-), which typically resonates in the δ 8.0-9.0 ppm range. The signals corresponding to the aromatic protons of both the benzaldehyde (B42025) and amine moieties will also be present.

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the synthesized Schiff base, with the molecular ion peak (M⁺) corresponding to the expected value of the condensation product. ijser.in

The general reaction scheme is as follows: C₇H₄FNO₃ (this compound) + R-NH₂ (Primary Amine) → C₇H₃FN(NO₂)CH=NR (Schiff Base) + H₂O

| Spectroscopic Technique | Functional Group | Characteristic Signal/Peak |

|---|---|---|

| FTIR | C=N (Azomethine) | ~1618 cm⁻¹ nih.gov |

| ¹H NMR | -CH=N- (Imine Proton) | δ 8.6-8.7 ppm google.com |

| UV-Vis | n-π* transition (Azomethine) | ~380 nm ijser.in |

Formation of Hydrazone Derivatives for Research Applications

Similar to Schiff base formation, this compound can react with hydrazine or its substituted derivatives (e.g., isonicotinic hydrazide) to form hydrazones. mdpi.com These compounds, which contain the R-NH-N=CH-R' functional group, are synthesized through a straightforward condensation reaction, often by refluxing the reactants in an alcoholic solvent. mdpi.com

Hydrazones are a class of compounds extensively studied for their diverse pharmacological potential. mdpi.com The synthesis of novel hydrazones derived from precursors like this compound is a common strategy in medicinal chemistry to explore new therapeutic agents. The characterization of these derivatives relies on standard spectroscopic methods.

¹H NMR Spectroscopy : The presence of the N-H proton, often appearing as a singlet (D₂O exchangeable) at δ > 10 ppm, and the -CH=N- proton are key indicators in ¹H NMR spectra. researchgate.net

¹³C NMR Spectroscopy : The carbon of the C=N group in hydrazones typically appears around δ 168 ppm. researchgate.net

IR Spectroscopy : Key vibrational bands include the N-H stretch (around 3400-3550 cm⁻¹) and the C=N stretch. researchgate.net

The synthesis of hydrazones from this compound provides a platform for developing compounds with potential applications in various research fields, driven by the unique electronic properties conferred by the fluoro and nitro substituents.

Preparation of Corrole and Other Macrocyclic Derivatives utilizing this compound

Substituted benzaldehydes are fundamental building blocks in the synthesis of tetrapyrrolic macrocycles such as porphyrins and corroles. nih.govjku.at These syntheses, often performed under acidic conditions, involve the condensation of an aldehyde with pyrrole to form a porphyrinogen intermediate, which is then oxidized to the final aromatic macrocycle. The specific aldehyde used determines the nature of the meso-substituents on the final ring system.

While specific literature detailing the use of this compound was not prevalent in the search results, established synthetic protocols, such as the Lindsey or Adler-Longo methods, are commonly used for this purpose. nih.gov By reacting this compound with pyrrole, it is possible to synthesize meso-substituted porphyrins and corroles, such as 5,10,15,20-Tetrakis(2-fluoro-4-nitrophenyl)porphyrin.

The incorporation of the 2-fluoro-4-nitrophenyl group into a macrocycle is of significant interest for several reasons:

Electronic Tuning : The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the macrocycle, affecting its absorption spectrum and redox potentials.

Functional Handle : The nitro group can be subsequently reduced to an amine, providing a point for further functionalization of the macrocycle.

Fluorine Labeling : The fluorine atom can be used as a probe for NMR studies or to enhance the stability and modify the lipophilicity of the molecule.

The synthesis of these complex structures demonstrates the utility of this compound as a precursor to highly functionalized and electronically modified macrocyclic systems.

Synthesis of Regiospecifically Fluorinated Conjugated Systems

This compound is an important reactant for creating complex, regiospecifically fluorinated conjugated systems. A key reaction in this context is the Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of alkenes. nih.govorganic-chemistry.org This reaction involves the coupling of a heteroaryl sulfone with a carbonyl compound, such as an aldehyde, in the presence of a base. researchgate.net

This methodology can be applied to synthesize fluorinated dienes and other conjugated molecules where the position and stereochemistry of the fluorine atom are precisely controlled. nih.gov For example, a fluorinated Julia-Kocienski reagent can be condensed with this compound to introduce an olefinic linkage, extending a conjugated system while incorporating the fluoronitrophenyl moiety. nih.gov

The key advantages of using this approach include:

Mild Reaction Conditions : The reaction proceeds under conditions that tolerate a wide range of functional groups. mdpi.com

High Stereoselectivity : The E/Z selectivity of the newly formed double bond can often be controlled by varying the reaction conditions and the nature of the sulfone reagent. organic-chemistry.org

Modular Assembly : It allows for the modular construction of complex fluorinated molecules from simpler building blocks. nih.gov

This strategy highlights the role of this compound in advanced organic synthesis for the construction of precisely defined fluorinated conjugated systems, which are of interest in materials science and medicinal chemistry.

Functionalization for Advanced Material Precursors

The unique combination of functional groups in this compound makes it an attractive precursor for the synthesis of advanced materials. The aldehyde group provides a reactive site for polymerization and cross-linking reactions, enabling the formation of complex polymer networks.

The fluorine and nitro groups impart specific properties to the resulting materials:

Fluorine Atom : Incorporating fluorine can enhance thermal stability, increase hydrophobicity, and modify the electronic characteristics of polymers and coatings.

Nitro Group : As a strong electron-withdrawing group, the nitro substituent significantly influences the electronic properties of the molecule, which is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic materials.

Aromatic Ring : The rigid aromatic core contributes to the structural integrity and potential for π-conjugation in organic electronic materials.

By leveraging these features, this compound can be used as a key building block in the design of high-performance polymers, functional dyes, and other specialty organic materials where precise molecular engineering is required to achieve desired electronic, optical, or thermal properties.

Table of Chemical Compounds

| Compound Name | Molecular Formula | Role in Article |

|---|---|---|

| This compound | C₇H₄FNO₃ | Subject Compound |

| Schiff Base (general) | C₇H₃FN(NO₂)CH=NR | Derivative |

| Hydrazone (general) | C₇H₃FN(NO₂)CH=NNHR | Derivative |

| Pyrrole | C₄H₅N | Reactant for macrocycle synthesis |

| 5,10,15,20-Tetrakis(2-fluoro-4-nitrophenyl)porphyrin | C₄₄H₂₂F₄N₈O₈ | Potential macrocyclic derivative |

| Glacial Acetic Acid | C₂H₄O₂ | Catalyst |

| Ethanol | C₂H₆O | Solvent |

Advanced Spectroscopic and Crystallographic Characterization of 2 Fluoro 4 Nitrobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Fluoro-4-nitrobenzaldehyde, ¹H and ¹³C NMR analyses are crucial for confirming its substitution pattern and understanding the electronic effects of its functional groups.

Elucidation of Substituent Effects on Chemical Shifts

The chemical shifts observed in the NMR spectra of this compound are heavily influenced by the electronic properties of the fluorine, nitro, and aldehyde substituents. Both the nitro (-NO₂) group and the aldehyde (-CHO) group are strongly electron-withdrawing, while the fluorine (-F) atom exerts a strong inductive-withdrawing effect and a moderate resonance-donating effect.

These combined effects lead to a general deshielding of the aromatic protons and carbons compared to unsubstituted benzene (B151609). The aldehyde proton typically appears as a singlet in the downfield region of the ¹H NMR spectrum, often above 10 ppm, due to the strong deshielding effect of the carbonyl group.

In substituted benzaldehydes, the chemical shift of the carbonyl carbon is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally cause a downfield shift (deshielding) of the carbonyl carbon signal in the ¹³C NMR spectrum. The presence of the ortho-fluoro and para-nitro groups in the target molecule significantly influences the electron density distribution around the ring, which is reflected in the precise chemical shifts of the aromatic carbons and protons. For instance, studies on various substituted benzaldehydes have established clear correlations between substituent constants and the observed chemical shifts, allowing for predictable modeling of these effects.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Benzaldehydes Note: Data is illustrative and compiled from various sources on substituted benzaldehydes. Exact values for this compound may vary based on solvent and experimental conditions.

| Compound | Nucleus | Aldehyde | Aromatic |

| 4-Nitrobenzaldehyde | ¹H | ~10.18 | ~8.10 - 8.40 |

| ¹³C | ~190.3 | ~124.3, 130.5, 140.1, 151.2 | |

| 2-Nitrobenzaldehyde (B1664092) | ¹H | ~10.40 | ~7.80 - 8.20 |

| ¹³C | ~189.0 | ~125.0, 129.5, 131.0, 134.5, 148.0 | |

| 4-Fluorobenzaldehyde | ¹H | ~9.97 | ~7.20 - 7.95 |

| ¹³C | ~190.5 | ~116.4, 132.2, 132.8, 166.5 |

Application of Nuclear Overhauser Effect (NOE) Correlations for Stereochemical Assignment

The Nuclear Overhauser Effect (NOE) is an NMR phenomenon that allows for the determination of spatial proximity between nuclei, irrespective of through-bond connectivity. nih.gov This is particularly valuable for establishing the stereochemistry and preferred conformation of molecules in solution. fishersci.ca For this compound, the primary stereochemical question pertains to the rotational preference of the aldehyde group around the C-C bond connecting it to the benzene ring. The aldehyde group can exist in two planar conformations: s-trans (or O-anti), where the carbonyl oxygen is oriented away from the ortho-substituent (fluorine), and s-cis (or O-syn), where it is oriented towards it.

NOE difference spectroscopy or 2D NOESY experiments can distinguish between these conformers. indiana.edu

In the s-trans conformation, the aldehyde proton (H-CHO) is spatially close to the aromatic proton at the C3 position. Irradiation of the H-CHO signal would be expected to produce an NOE enhancement for the H3 signal.

In the s-cis conformation, the aldehyde proton is distant from H3. No significant NOE would be expected between these two protons. Instead, a weaker NOE might be observed between the carbonyl oxygen and H3, though this is not directly detectable in standard ¹H NMR.

By observing a clear NOE correlation between the aldehyde proton and the adjacent aromatic proton, one can confidently assign the preferred conformation as s-trans, which is often favored in ortho-substituted benzaldehydes to minimize steric hindrance. ias.ac.in

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups.

Assignment of Characteristic Functional Group Vibrations (Aldehyde, Nitro)

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its aldehyde and nitro functional groups.

Aldehyde Group: The most prominent vibration of the aldehyde group is the C=O stretching mode (νC=O), which typically appears as a strong, sharp band in the IR spectrum between 1680 and 1715 cm⁻¹. Its exact position is sensitive to electronic effects; electron-withdrawing groups on the aromatic ring, such as the nitro group, tend to shift this band to a higher wavenumber. Another characteristic aldehyde vibration is the C-H stretch (νC-H) of the formyl group, which often appears as a pair of weak to medium bands between 2700 and 2900 cm⁻¹. mdpi.com

Nitro Group: The nitro group exhibits two distinct and intense stretching vibrations in the IR spectrum: the asymmetric stretch (νasNO₂) typically found in the 1500–1570 cm⁻¹ region, and the symmetric stretch (νsNO₂) appearing in the 1330–1370 cm⁻¹ range. researchgate.net These bands are often very strong and serve as reliable indicators of the nitro group's presence. nih.gov

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Functional Groups Note: Frequencies are approximate and based on data for related nitro- and fluorobenzaldehydes.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| C=O Stretch | Aldehyde | 1700 - 1715 | Strong |

| C-H Stretch | Aldehyde | 2720 - 2750 & 2810 - 2840 | Medium, Sharp |

| Asymmetric NO₂ Stretch | Nitro | 1520 - 1560 | Very Strong |

| Symmetric NO₂ Stretch | Nitro | 1340 - 1360 | Very Strong |

| C-F Stretch | Fluoroaromatic | 1210 - 1270 | Strong |

Comparative Studies with Theoretical Vibrational Spectra

To achieve a more precise and complete assignment of the vibrational modes, experimental IR and Raman spectra are often compared with theoretical spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.net Calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict the vibrational frequencies and intensities for a given molecular structure. mdpi.commdpi.com

While calculated frequencies are typically higher than experimental ones due to the harmonic approximation, they can be corrected using a scaling factor, leading to excellent agreement with the observed spectra. nih.gov This comparative approach is invaluable for assigning complex vibrations in the fingerprint region (below 1500 cm⁻¹) where many C-C stretching and C-H bending modes overlap. It also helps to confirm the optimized molecular geometry used for the calculation, providing a bridge between spectroscopic data and structural properties. researchgate.net

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound was not found in the searched literature, analysis of its isomers, 3-Nitrobenzaldehyde and 4-Nitrobenzaldehyde, provides significant insight into the expected structural features of this class of compounds. researchgate.netnih.gov

For 3-Nitrobenzaldehyde, crystallographic data reveals an approximately planar molecule, with a small dihedral angle between the benzene ring and the nitro group. researchgate.net The crystal packing is characterized by aromatic π–π stacking interactions. Similarly, the crystal structure of 4-Nitrobenzaldehyde shows a largely planar conformation. researchgate.net

These structures confirm the expected sp² hybridization of the aromatic and carbonyl carbons. Key structural parameters, such as the C-C bond lengths within the benzene ring, the C-N bond length of the nitro group, and the C=O bond length of the aldehyde, can be measured with high precision. This data serves as an essential benchmark for validating the results of theoretical calculations and for understanding how substituents influence molecular geometry and crystal packing forces.

Table 3: Selected Crystallographic Data for Nitrobenzaldehyde Isomers Source: Data compiled from studies on 3-Nitrobenzaldehyde and 4-Nitrobenzaldehyde. researchgate.netnih.gov

| Parameter | 3-Nitrobenzaldehyde | 4-Nitrobenzaldehyde |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁/c |

| a (Å) | 3.7363 | 6.541 |

| b (Å) | 7.0071 | 5.163 |

| c (Å) | 12.5877 | 20.370 |

| β (°) | 94.814 | 94.50 |

| Dihedral Angle (Ring-NO₂) | ~10.4° | Planar |

Determination of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound derivatives is significantly influenced by a network of intermolecular interactions. In related structures, such as hydrazone derivatives of nitrobenzaldehyde, molecules are often linked through hydrogen bonds. For instance, in the crystal structure of a hydrazone derived from 2-nitrobenzaldehyde, water molecules can play a crucial role, bridging adjacent hydrazone molecules through hydrogen-bonding interactions. mdpi.com These interactions typically involve the hydrazone's NH group acting as a hydrogen bond donor and the quinoline (B57606) nitrogen atom or carbonyl oxygen atom acting as acceptors. mdpi.com

In the absence of strong hydrogen bond donors like an NH group, weaker C-H···O interactions are expected to be pivotal in the crystal packing of this compound itself, connecting molecules into a three-dimensional network. The oxygen atoms of the nitro and aldehyde groups are the most likely acceptors for these interactions. Furthermore, π–π stacking interactions between the electron-deficient aromatic rings, a common feature in nitroaromatic compounds, would also contribute to the stability of the crystal lattice.

Table 1: Representative Intermolecular Interactions in a Nitrobenzaldehyde Derivative

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···O (Water) | - | 2.02 | - | 165.4 |

| O(Water)-H···N (Quinoline) | - | 2.05 | - | 168.2 |

| O(Water)-H···O (Carbonyl) | - | 2.03 | - | 164.7 |

Data derived from a related hydrazone structure to illustrate typical interactions. mdpi.com

Analysis of Bond Distances and Angles

The molecular geometry of this compound derivatives reveals characteristic features. The benzaldehyde (B42025) moiety generally maintains its planarity. However, the nitro group often exhibits a slight twist relative to the plane of the phenyl ring. In one studied 2-nitrobenzaldehyde derivative, this twist angle (defined by the O-N-C-C torsion angle) was found to be 31.3(4)°. mdpi.com This deviation from coplanarity can be attributed to steric hindrance or crystal packing forces.

The bond lengths within the aromatic ring are consistent with a delocalized π-electron system, though they can be influenced by the electronic effects of the substituents. The C-F, C-N (nitro), and C-C (aldehyde) bond distances reflect the covalent radii and bond orders of the involved atoms. The internal angles of the benzene ring are typically close to 120°, with minor distortions caused by the substituents. The geometry of the nitro group is characterized by N-O bond lengths that are intermediate between single and double bonds, and an O-N-O angle of approximately 124°.

Table 2: Selected Bond Distances and Angles in a 2-Nitrobenzaldehyde Derivative

| Bond Distances (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Angle | Degree |

| C-N (Nitro) | 1.475 | O-N-O | 124.1 |

| N-O1 | 1.222 | C-C-N (Nitro) | 119.2 |

| N-O2 | 1.226 | C-C-C (Aldehyde) | 121.5 |

| C-C (Aldehyde) | 1.481 | C-C=O | 122.3 |

| C=O | 1.211 | - | - |

Data from a related 2-nitrobenzaldehyde hydrazone derivative illustrates typical values. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is dictated by the electronic transitions associated with its chromophoric groups: the benzene ring, the nitro group, and the aldehyde group. Based on detailed studies of nitrobenzaldehyde isomers, the UV-Vis spectrum can be expected to display several distinct absorption bands. uni-muenchen.dersc.orgacs.org

The spectrum is typically characterized by weak transitions occurring at longer wavelengths (around 350 nm), which arise from n→π* electronic transitions. rsc.org These involve the promotion of a non-bonding electron from a lone pair on one of the oxygen atoms of the nitro (NO₂) or aldehyde (CHO) groups to an antibonding π* orbital. uni-muenchen.dersc.org

At intermediate wavelengths, a band of moderate intensity peaking around 300 nm is observed. rsc.org This absorption is dominated by π→π* excitations primarily localized within the aromatic benzene ring. rsc.org

Finally, a very strong absorption band is typically found at shorter wavelengths, around 250 nm. rsc.org This intense band is ascribed to a π→π* transition that involves significant charge transfer character, with electron density moving from the benzene ring to the strongly electron-withdrawing nitro group. uni-muenchen.deacs.org The presence of the fluorine atom is expected to induce minor solvatochromic shifts in these absorption maxima but not fundamentally change the nature of the transitions.

Table 3: Characteristic Electronic Transitions for Nitrobenzaldehydes

| Approx. Wavelength (λmax) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type | Origin |

|---|---|---|---|

| ~350 nm | Weak (~100) | n→π | Lone pairs on O atoms of NO₂ and CHO groups. rsc.org |

| ~300 nm | Moderate (~1000) | π→π | Arene (benzene ring) function. rsc.org |

| ~250 nm | Strong (~10,000) | π→π* (Charge Transfer) | Excitation involving the nitro and benzene groups. rsc.orgacs.org |

Computational and Theoretical Investigations of 2 Fluoro 4 Nitrobenzaldehyde

Density Functional Theory (DFT) Calculations for Geometrical Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for calculating the optimized geometry of molecules, where the goal is to find the lowest energy arrangement of atoms in space. For derivatives of benzaldehyde (B42025), DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been shown to provide results that are in good agreement with experimental data. niscpr.res.inresearchgate.net

In the case of 2-Fluoro-4-nitrobenzaldehyde, a geometrical optimization would reveal key structural parameters. Based on studies of related molecules like 2-nitrobenzaldehyde (B1664092), it is expected that the benzene (B151609) ring may exhibit slight deformations from a perfect hexagon due to the electronic effects of the substituents. The aldehyde, fluoro, and nitro groups are powerful electron-withdrawing and donating groups, and their interactions will dictate the final geometry. For instance, in 2-nitrobenzaldehyde, the C-C bond length of the ring and the C=O bond length of the aldehyde group are influenced by the presence of the nitro group. niscpr.res.in A similar influence of both the fluoro and nitro groups is anticipated for this compound.

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C-N Bond Length | ~1.47 Å |

| C=O Bond Length | ~1.21 Å |

| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| O-N-O Bond Angle | ~124° |

| C-C-F Bond Angle | ~119° |

Computational chemistry is instrumental in mapping out reaction pathways by identifying transition states—the highest energy point along a reaction coordinate. escholarship.org The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is a critical factor in determining the reaction rate. For a molecule like this compound, DFT can be used to model various reactions, such as nucleophilic aromatic substitution or oxidation of the aldehyde group.

The fluorine and nitro substituents on the benzaldehyde ring have significant electronic effects that govern the molecule's reactivity and the regioselectivity of its reactions. The nitro group at the para position is a strong electron-withdrawing group through both resonance and inductive effects. The fluorine atom at the ortho position is also electron-withdrawing inductively but can act as a weak resonance donor.

These electronic effects create a specific charge distribution across the aromatic ring, which can be analyzed computationally. This analysis helps in predicting the most likely sites for electrophilic or nucleophilic attack. For nucleophilic aromatic substitution, the strong electron-withdrawing nature of the nitro group, particularly at the para position, activates the ring towards attack. The fluorine atom can act as a leaving group in such reactions. Computational analysis can quantify the partial charges on the carbon atoms of the ring, confirming the positions most susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial descriptors of a molecule's reactivity and stability. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen of the aldehyde group, while the LUMO is likely to be concentrated around the nitro group and the carbonyl carbon of the aldehyde, due to their electron-accepting nature. DFT calculations can provide precise energy values for these orbitals. conicet.gov.ar

| Orbital | Typical Energy (eV) |

|---|---|

| HOMO | -7.0 to -9.0 |

| LUMO | -2.0 to -4.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

The HOMO-LUMO energy gap is a significant indicator of chemical stability. A large energy gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. conicet.gov.ar Conversely, a small energy gap suggests that the molecule is more reactive. The presence of strong electron-withdrawing groups like the nitro group tends to lower the energy of the LUMO, which can decrease the HOMO-LUMO gap and increase the molecule's susceptibility to nucleophilic attack.

The energies of the HOMO and LUMO also correlate with the ionization potential and electron affinity, respectively. A low HOMO energy corresponds to a high ionization potential, meaning the molecule does not easily donate electrons. A low LUMO energy indicates a high electron affinity, suggesting the molecule readily accepts electrons. For this compound, the low-lying LUMO, influenced by the nitro group, makes it a good electron acceptor.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate different electrostatic potential values. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.netwolfram.com

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive electrostatic potential, usually colored blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro and aldehyde groups, making these sites potential targets for electrophiles or hydrogen bond donors. Conversely, a positive potential would be anticipated around the hydrogen atom of the aldehyde group and certain carbon atoms of the aromatic ring, particularly those influenced by the electron-withdrawing substituents, indicating sites for nucleophilic attack. walisongo.ac.id

Studies on Solvatochromic Behavior and Dipole Moments

The solvatochromic effect is primarily influenced by the change in the dipole moment of a molecule upon electronic excitation. A significant difference between the ground-state and excited-state dipole moments leads to a more pronounced solvatochromic shift. Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are employed to calculate these dipole moments.

For a molecule like this compound, the presence of the electron-withdrawing nitro group (-NO2) and the aldehyde group (-CHO), along with the electronegative fluorine atom, is expected to result in a significant ground-state dipole moment. Upon excitation, a redistribution of electron density is anticipated, leading to a different excited-state dipole moment. The magnitude and direction of this change would dictate the nature of the solvatochromic shifts (bathochromic or hypsochromic) in solvents of varying polarity.

Theoretical calculations would typically involve optimizing the geometry of the molecule in its ground and first excited states in the gas phase and in different solvents using a continuum solvation model like the Polarizable Continuum Model (PCM). The difference in the calculated absorption wavelengths in different solvents would then provide a prediction of the solvatochromic behavior. While specific values for this compound are not published, studies on similar aromatic aldehydes and nitro compounds have demonstrated the reliability of these computational approaches in predicting solvatochromic effects and dipole moments.

Natural Bond Orbital (NBO) Analysis for Molecular Stability

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study the delocalization of electron density within a molecule, which is crucial for understanding its stability. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. The interactions between these localized orbitals, particularly the donor-acceptor interactions, provide a quantitative measure of hyperconjugation and intramolecular charge transfer, which contribute to molecular stability.

For this compound, an NBO analysis would reveal key insights into the electronic interactions between the substituents (fluoro, nitro, and aldehyde groups) and the benzene ring. The primary donor-acceptor interactions that would be investigated are the delocalizations of electron density from the lone pairs of the oxygen atoms in the nitro and aldehyde groups, and the fluorine atom, into the antibonding orbitals of the benzene ring (π*). Conversely, the delocalization of π-electrons from the benzene ring into the antibonding orbitals of the nitro and aldehyde groups would also be significant.

While a specific NBO analysis for this compound is not available in the literature, studies on substituted benzaldehydes and nitrobenzenes have consistently shown the importance of such intramolecular interactions in determining their conformational preferences and chemical reactivity.

Prediction of Spectroscopic Data (IR, Raman, NMR, UV-Vis) through Computational Methods

Computational chemistry plays a pivotal role in the prediction and interpretation of various spectroscopic data. For this compound, computational methods can provide a detailed understanding of its vibrational, magnetic, and electronic properties, which are manifested in its IR, Raman, NMR, and UV-Vis spectra.

Vibrational Spectra (IR and Raman)

The theoretical vibrational frequencies of this compound can be calculated using DFT methods, typically with the B3LYP functional and a suitable basis set like 6-311++G(d,p). These calculations provide the harmonic frequencies, which are often scaled by an empirical factor to account for anharmonicity and to improve agreement with experimental data.

Based on a comparative analysis with a detailed computational study on 2-nitrobenzaldehyde and 4-nitrobenzaldehyde niscpr.res.in, the following assignments for the key vibrational modes of this compound can be predicted:

C-H stretching: The aromatic C-H stretching vibrations are expected in the range of 3100-3000 cm⁻¹. The aldehydic C-H stretching vibration is typically observed around 2900-2800 cm⁻¹.

C=O stretching: The strong carbonyl (C=O) stretching vibration of the aldehyde group is anticipated to be a prominent band in the IR spectrum, likely in the region of 1710-1690 cm⁻¹.

NO₂ stretching: The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as strong bands. The asymmetric stretch is typically found in the 1550-1520 cm⁻¹ region, while the symmetric stretch appears in the 1360-1330 cm⁻¹ range.

C-F stretching: The C-F stretching vibration is expected to give rise to a strong band in the region of 1250-1000 cm⁻¹.

Ring vibrations: The C-C stretching vibrations of the benzene ring are expected to appear in the 1600-1400 cm⁻¹ region.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aldehydic C-H Stretch | 2900-2800 | 2900-2800 |

| C=O Stretch | 1710-1690 | 1710-1690 |

| NO₂ Asymmetric Stretch | 1550-1520 | 1550-1520 |

| NO₂ Symmetric Stretch | 1360-1330 | 1360-1330 |

| C-F Stretch | 1250-1000 | 1250-1000 |

| C-C Ring Stretch | 1600-1400 | 1600-1400 |

NMR Spectra (¹H and ¹³C)

The theoretical ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a widely used approach for predicting NMR parameters. These calculations are typically performed at the DFT level of theory.

¹H NMR: The aldehydic proton is expected to be the most deshielded proton, with a predicted chemical shift in the range of 9.8-10.2 ppm. The aromatic protons will appear in the region of 7.5-8.5 ppm, with their specific chemical shifts and coupling patterns being influenced by the positions of the fluoro and nitro substituents. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom will cause the adjacent protons to be shifted downfield.

¹³C NMR: The carbonyl carbon of the aldehyde group is expected to have the largest chemical shift, typically in the range of 190-195 ppm. The aromatic carbons will resonate in the 120-150 ppm region. The carbon attached to the nitro group and the carbon attached to the fluorine atom will show significant shifts due to the electronic effects of these substituents.

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehydic ¹H | 9.8-10.2 |

| Aromatic ¹H | 7.5-8.5 |

| Carbonyl ¹³C | 190-195 |

| Aromatic ¹³C | 120-150 |

UV-Vis Spectrum

The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions.

The UV-Vis spectrum of this compound is expected to be characterized by π → π* and n → π* transitions. The presence of the nitro and aldehyde groups, which are strong chromophores, will result in absorption bands in the UV region. The π → π* transitions, involving the delocalized π-system of the benzene ring and the substituents, are expected to be intense and occur at shorter wavelengths. The n → π* transitions, involving the non-bonding electrons of the oxygen atoms, are typically weaker and occur at longer wavelengths. The fluorine substituent may cause a slight shift in the absorption maxima compared to unsubstituted nitrobenzaldehyde.

Applications of 2 Fluoro 4 Nitrobenzaldehyde in Advanced Organic Synthesis

Intermediate for Complex Organic Molecule Synthesis

2-Fluoro-4-nitrobenzaldehyde serves as a key intermediate in the synthesis of a variety of complex organic molecules. chemimpex.com Its aldehyde functionality readily participates in a multitude of chemical transformations, such as condensations, reductions, and multicomponent reactions, allowing for the facile introduction of the 2-fluoro-4-nitrophenyl moiety into larger molecular frameworks. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring, influencing its reactivity in subsequent synthetic steps.

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, and this compound provides a valuable entry point to several important heterocyclic systems.

Pyrimidine (B1678525) Derivatives: Pyrimidines are a class of nitrogen-containing heterocycles that form the backbone of nucleic acids and are found in numerous biologically active compounds. bu.edu.egorientjchem.org The aldehyde group of this compound can undergo condensation reactions with compounds containing active methylene (B1212753) groups and amidines or ureas in reactions like the Biginelli reaction to form dihydropyrimidinones. scribd.comgsconlinepress.com These can be further modified to create a diverse library of pyrimidine derivatives. The fluorine and nitro substituents on the phenyl ring can modulate the biological activity of the resulting molecules.

Benzofurans: Benzofuran (B130515) derivatives are known for their wide range of biological activities. rsc.orgnih.gov While direct synthesis from this compound is not extensively documented, the aldehyde can be a precursor to intermediates suitable for benzofuran synthesis. For instance, it can be converted to a corresponding phenol (B47542) derivative, which can then undergo cyclization reactions to form the benzofuran ring system. organic-chemistry.orgresearchgate.net

Benzothiazoles: Benzothiazoles are another class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. nih.govorganic-chemistry.org A common route to 2-substituted benzothiazoles involves the condensation of an aromatic aldehyde with 2-aminothiophenol. This compound can be employed in this reaction to synthesize 2-(2-fluoro-4-nitrophenyl)benzothiazole. researchgate.netnih.gov The resulting compound can then be further functionalized.

Table 1: Heterocyclic Systems Synthesized from this compound Precursors

| Heterocyclic System | General Synthetic Strategy | Key Reaction of Aldehyde |

|---|---|---|

| Pyrimidine Derivatives | Condensation with active methylene compounds and urea/thiourea/amidine | Knoevenagel condensation, Cyclocondensation |

| Benzofurans | Conversion to a phenolic intermediate followed by cyclization | Precursor functionalization |

| Benzothiazoles | Condensation with 2-aminothiophenol | Cyclocondensation |

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most of the atoms of the starting materials. scribd.comtcichemicals.comnih.govfu-berlin.de The aldehyde functionality of this compound makes it an ideal candidate for various MCRs. For instance, in the Ugi or Passerini reactions, it can serve as the carbonyl component, leading to the rapid assembly of complex peptidomimetic structures or α-acyloxy carboxamides, respectively. The presence of the fluoro and nitro groups can be exploited to fine-tune the properties of the resulting MCR products and can serve as handles for further chemical modifications.

Precursor in Pharmaceutical and Agrochemical Synthesis

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. chemimpex.comnih.gov Similarly, the nitro group can be a crucial pharmacophore or a precursor to an amino group, which is a common feature in many pharmaceuticals. This compound is therefore a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. google.comnih.govnbinno.comgoogle.com It serves as a building block for introducing the 2-fluoro-4-nitrophenyl scaffold into molecules with potential therapeutic or pesticidal activity.

Development of Advanced Materials and Fluorescent Probes

The unique electronic properties conferred by the combination of the aldehyde, fluoro, and nitro groups make this compound an attractive starting material for the development of advanced materials and fluorescent probes. chemimpex.comnih.gov

The electron-withdrawing nitro group and the electronegative fluorine atom significantly influence the electronic structure of the benzaldehyde (B42025) ring system. This can be exploited in the design of organic materials with specific optical and electronic properties. Condensation of this compound with various aromatic amines or other nucleophiles can lead to the formation of conjugated systems, such as Schiff bases and stilbene (B7821643) derivatives, which may exhibit interesting fluorescent or conductive properties. The intramolecular charge transfer (ICT) character, often enhanced by the push-pull nature of the substituents, can be a key factor in achieving desired optical phenomena.

Fluorescent probes are indispensable tools for visualizing and detecting biological molecules and processes in living systems. nih.govnih.govresearchgate.net The development of "turn-on" or "turn-off" fluorescent probes often relies on chemical reactions that alter the electronic properties of a fluorophore. The aldehyde group in this compound is a reactive handle that can be used to construct probes where a specific reaction with an analyte modulates the fluorescence. For example, the reaction of the aldehyde with a specific biological nucleophile could lead to a change in the ICT character of the molecule, resulting in a detectable change in fluorescence intensity or wavelength. The nitro group can act as a fluorescence quencher, and its reduction to an amino group in response to a specific biological stimulus can lead to a "turn-on" fluorescence response.

Table 2: Potential Applications in Advanced Materials and Probes

| Application Area | Key Feature of this compound | Potential Outcome |

|---|---|---|

| Fluorescent Materials | Electron-withdrawing groups influencing ICT | Tunable emission properties |

| Conductive Polymers | Formation of conjugated systems | Materials with tailored electronic properties |

| Biological Imaging | Reactive aldehyde group | Analyte-specific fluorescent probes |

| Biosensing | Nitro group as a quencher | "Turn-on" probes upon reduction |

Role of 2 Fluoro 4 Nitrobenzaldehyde in Medicinal Chemistry and Drug Discovery Research

Synthesis of Novel Therapeutic Agents

2-Fluoro-4-nitrobenzaldehyde serves as a key intermediate in the synthesis of novel therapeutic agents. The aldehyde functional group provides a reactive site for various chemical transformations, including condensation, reduction, and oxidation reactions, which are fundamental for constructing more complex molecular architectures. nbinno.com The presence of both a fluorine atom and a nitro group on the benzene (B151609) ring creates a unique electronic environment that influences the reactivity of the molecule, making it a valuable starting material for medicinal chemists.

The incorporation of fluorine into organic molecules is a well-established strategy in drug design, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles. Similarly, the nitro group can be a crucial pharmacophore or can be chemically modified, for instance, by reduction to an amino group, opening up further pathways for derivatization. This trifunctional nature allows for the strategic construction of diverse scaffolds aimed at a variety of biological targets. Researchers leverage these attributes to integrate the 2-fluoro-4-nitrophenyl moiety into larger molecules, paving the way for the development of new chemical entities with potential therapeutic value.

Development of Biologically Active Compounds

The structural framework of this compound is instrumental in the development of a range of biologically active compounds. Its utility is demonstrated in the synthesis of various heterocyclic systems, which are prominent scaffolds in many approved drugs.

Key classes of biologically active compounds derived from precursors like this compound include: